molecular formula C27H22ClN3O3S2 B15100199 (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15100199
M. Wt: 536.1 g/mol
InChI Key: LVUWDIGKGPWFIU-IWIPYMOSSA-N
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Description

The compound (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a furan ring, making it an interesting subject for scientific research.

Properties

Molecular Formula

C27H22ClN3O3S2

Molecular Weight

536.1 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H22ClN3O3S2/c1-2-12-34-23-11-10-18(14-22(23)28)25-19(16-31(29-25)20-7-4-3-5-8-20)15-24-26(32)30(27(35)36-24)17-21-9-6-13-33-21/h3-11,13-16H,2,12,17H2,1H3/b24-15-

InChI Key

LVUWDIGKGPWFIU-IWIPYMOSSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazolidinone and furan rings. Common reagents used in these reactions include chlorinated solvents, strong bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and propoxy groups, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties.

Biological Activity

The compound (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is recognized for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Synthesis

The compound's structure features a thiazolidinone core with various substituents that enhance its biological activity. The synthesis of thiazolidinones typically involves the reaction of isothiocyanates with carbonyl compounds or via cyclization methods involving thioketones and amines. Recent studies have focused on optimizing synthetic routes to improve yields and biological efficacy.

1. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The specific compound under review has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives of thiazolidinones have been reported to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway and influencing the expression of pro-apoptotic and anti-apoptotic proteins .

Case Study:
A study demonstrated that similar thiazolidinone compounds exhibited significant cytotoxicity against HT29 adenocarcinoma cells with IC50 values in the micromolar range. The structure–activity relationship (SAR) indicated that modifications at the 2-position significantly enhance anticancer activity .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that thiazolidinone derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundE. coli16
Target CompoundS. aureus19

3. Anti-inflammatory Effects

Thiazolidinones have shown potential anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity is crucial for developing therapies for chronic inflammatory diseases.

Research Findings:
In vitro assays demonstrated that similar compounds reduced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .

4. Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives has been assessed using various assays, including DPPH and ABTS radical scavenging tests. These compounds exhibit significant radical scavenging ability, which is essential for protecting cells from oxidative stress.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH IC50 (µM)ABTS IC50 (µM)
Vitamin C108
Compound A1512
Target Compound1411

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